molecular formula C18H18N2O5S2 B2446746 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide CAS No. 886925-88-8

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide

Cat. No.: B2446746
CAS No.: 886925-88-8
M. Wt: 406.47
InChI Key: NVUFFDLDMXMXJU-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry. The presence of the benzo[d]thiazole and benzamide moieties suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the dimethoxy groups: Methoxylation reactions using methanol and a catalyst can introduce the methoxy groups at the desired positions on the benzothiazole ring.

    Formation of the benzamide: The benzamide moiety can be introduced through acylation reactions involving benzoyl chloride and an amine.

    Sulfonylation: The ethylsulfonyl group can be introduced using ethylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the benzamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with benzothiazole and benzamide structures are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Medicine

In medicinal chemistry, this compound might be explored for its pharmacological properties, including anti-inflammatory, analgesic, or antitumor activities.

Industry

Industrially, such compounds can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to cell signaling, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
  • N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
  • N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)aniline

Uniqueness

The uniqueness of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide lies in its specific substitution pattern and the combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c1-4-27(22,23)14-8-6-5-7-11(14)17(21)20-18-19-15-12(24-2)9-10-13(25-3)16(15)26-18/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUFFDLDMXMXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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